Dinophysistoxin 4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

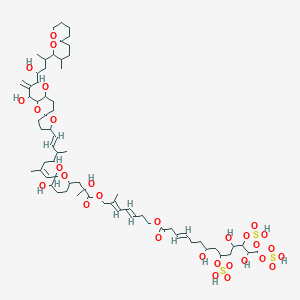

Dinophysistoxin 4 (DTX4) is a potent marine toxin produced by the dinoflagellate Dinophysis species. It belongs to the group of okadaic acid toxins, which are known to cause diarrhetic shellfish poisoning in humans. DTX4 is structurally similar to okadaic acid and shares its mechanism of action. However, DTX4 is more toxic than okadaic acid and has been found to cause other biological effects.

Wissenschaftliche Forschungsanwendungen

Toxin Production and Distribution

Dinophysistoxin 4, along with other toxins produced by Dinophysis species, plays a crucial role in the occurrence of Diarrhetic Shellfish Poisoning (DSP) events. Studies reveal that several Dinophysis species produce diarrhoetic toxins such as okadaic acid and dinophysistoxins, which have been linked to gastrointestinal illness even at low cell densities. This is particularly prevalent in aquaculture in regions like Northern Japan, Chile, and Europe. The variability in toxicity and toxin profiles, primarily between strains rather than species, has been observed. It is noted that the distribution of DSP events often correlates with shellfish production areas implementing toxin regulations (Reguera et al., 2014).

Ecological and Environmental Impact

Research indicates that most toxins produced by Dinophysis are released into the environment, raising questions about the ecological role of these extracellular toxins. The complex balance between food selection, adsorption, species-specific enzymatic transformations, and allometric processes results in shellfish contamination. This is particularly risky in areas combining Dinophysis strains with high cell content of okadaates and consumers who frequently include mussels in their diet (Reguera et al., 2014).

Toxin Detection and Monitoring

Recent advancements in detection methods, such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), have enabled more effective monitoring of lipophilic phycotoxins associated with Dinophysis species. Studies have identified the presence of various toxins, including dinophysistoxins, in different marine regions, emphasizing the need for ongoing surveillance of plankton-toxin associations. This is vital for understanding the distribution of Dinophysis species and their impact on marine ecosystems (Fabro et al., 2016).

Impact on Marine Life and Human Health

Understanding the impact of dinophysistoxin 4 and related toxins on marine life, particularly shellfish, is crucial for public health and the seafood industry. The presence of these toxins in marine environments can lead to shellfish contamination, posing significant risks to human health upon consumption. Studies have shown that these toxins can be found in various shellfish species, highlighting the importance of monitoring and regulating shellfish harvesting to ensure safety (Reguera et al., 2014).

Eigenschaften

CAS-Nummer |

162795-98-4 |

|---|---|

Produktname |

Dinophysistoxin 4 |

Molekularformel |

C66H104O30S3 |

Molekulargewicht |

1473.7 g/mol |

IUPAC-Name |

[(3E,5E)-7-[2-hydroxy-3-[11-hydroxy-2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoyl]oxy-6-methylhepta-3,5-dienyl] (E)-7,11,13-trihydroxy-9,12,14-trisulfooxytetradec-3-enoate |

InChI |

InChI=1S/C66H104O30S3/c1-40(16-10-9-14-30-85-56(72)18-12-8-11-17-46(67)34-49(95-98(79,80)81)35-51(69)60(96-99(82,83)84)52(70)39-88-97(76,77)78)38-86-62(74)63(7,75)37-48-21-22-55(71)66(91-48)36-41(2)32-54(92-66)42(3)19-20-47-24-28-65(90-47)29-25-53-61(94-65)57(73)45(6)59(89-53)50(68)33-44(5)58-43(4)23-27-64(93-58)26-13-15-31-87-64/h8-10,12,16,19-20,36,42-44,46-55,57-61,67-71,73,75H,6,11,13-15,17-18,21-35,37-39H2,1-5,7H3,(H,76,77,78)(H,79,80,81)(H,82,83,84)/b10-9+,12-8+,20-19+,40-16+ |

InChI-Schlüssel |

HGVSCTOLRDBUGU-YATGJHGASA-N |

Isomerische SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC/C(=C/C=C/CCOC(=O)C/C=C/CCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)/C)O)O)C)O)O |

SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O |

Kanonische SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OCC(=CC=CCCOC(=O)CC=CCCC(CC(CC(C(C(COS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)O)C)O)O)C)O)O |

Synonyme |

dinophysistoxin 4 dinophysistoxin-4 DTX-4 toxin |

Herkunft des Produkts |

United States |

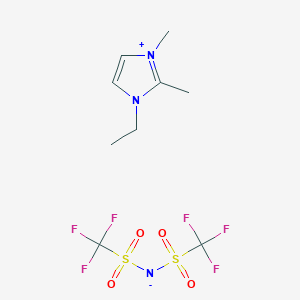

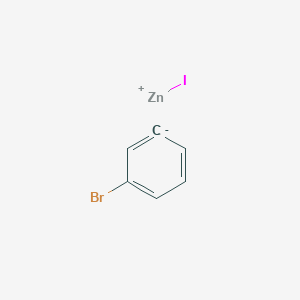

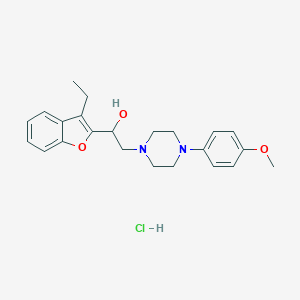

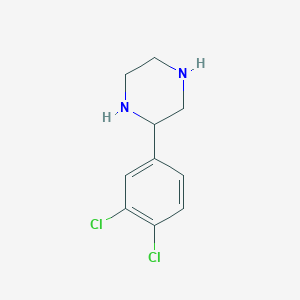

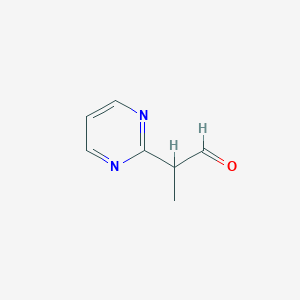

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)